Lente insulin, derived from the Italian word lento meaning "slow," is an intermediate duration insulin formulation that was historically used to manage diabetes. It is a combination of porcine and bovine insulin products, modified to slow its absorption and prolong its action in the body. Although it was once a common choice for diabetes management, lente insulin has been discontinued for human use in the United States since the mid-2000s, primarily due to the emergence of more predictable insulin analogs.
Lente insulin is produced by combining different forms of insulin with zinc, which alters the pharmacokinetics of the hormone. The formulation typically consists of 30% semilente (amorphous precipitates of insulin) and 70% ultralente (crystallized insulin) . The original sources of these insulins were animal-derived, specifically from pigs and cows, prior to the widespread adoption of recombinant DNA technology for human insulin production.
The synthesis of lente insulin involves the following key steps:
The modification process alters the physical properties of insulin, allowing it to form larger crystals that dissolve more slowly upon injection. This results in a prolonged release of insulin into circulation compared to short-acting insulins.
Lente insulin consists of two main components: semilente and ultralente insulins. The molecular structure of insulin itself comprises two polypeptide chains (A and B chains) linked by disulfide bonds. The specific modifications in lente insulin involve changes in crystallization due to zinc addition.
Lente insulin undergoes several biochemical reactions upon administration:
The presence of zinc affects not only the solubility but also the stability and duration of action of lente insulin compared to other formulations like NPH (Neutral Protamine Hagedorn) .
Lente insulin functions by mimicking the body's natural release of insulin throughout the day:
The pharmacodynamics of lente insulin indicate a gradual increase in serum insulin levels following administration, leading to sustained glucose-lowering effects over time .
Relevant analyses have shown that up to 40% of an injected dose may remain unabsorbed for extended periods .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3